molecular formula C17H19N5S B15216389 Hydrazinecarbothioamide, 2-(2-(1H-benzimidazol-2-yl)ethyl)-N-(2-methylphenyl)- CAS No. 78772-41-5

Hydrazinecarbothioamide, 2-(2-(1H-benzimidazol-2-yl)ethyl)-N-(2-methylphenyl)-

Cat. No.: B15216389
CAS No.: 78772-41-5
M. Wt: 325.4 g/mol
InChI Key: KZSRBZAPQQHVGC-UHFFFAOYSA-N
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Description

Hydrazinecarbothioamide, 2-(2-(1H-benzimidazol-2-yl)ethyl)-N-(2-methylphenyl)- is a complex organic compound that features a benzimidazole moiety linked to a hydrazinecarbothioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazinecarbothioamide, 2-(2-(1H-benzimidazol-2-yl)ethyl)-N-(2-methylphenyl)- typically involves the reaction of 2-(1H-benzimidazol-2-yl)ethylamine with 2-methylphenyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarbothioamide, 2-(2-(1H-benzimidazol-2-yl)ethyl)-N-(2-methylphenyl)- can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the hydrazinecarbothioamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the benzimidazole ring.

    Reduction: Reduced forms of the hydrazinecarbothioamide group.

    Substitution: Substituted benzimidazole derivatives.

Scientific Research Applications

Hydrazinecarbothioamide, 2-(2-(1H-benzimidazol-2-yl)ethyl)-N-(2-methylphenyl)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Studied for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Hydrazinecarbothioamide, 2-(2-(1H-benzimidazol-2-yl)ethyl)-N-(2-methylphenyl)- involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The hydrazinecarbothioamide group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to changes in their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-benzimidazol-2-yl)ethylamine
  • 2-methylphenyl isothiocyanate
  • Benzimidazole derivatives

Uniqueness

Hydrazinecarbothioamide, 2-(2-(1H-benzimidazol-2-yl)ethyl)-N-(2-methylphenyl)- is unique due to the presence of both the benzimidazole and hydrazinecarbothioamide groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.

Properties

CAS No.

78772-41-5

Molecular Formula

C17H19N5S

Molecular Weight

325.4 g/mol

IUPAC Name

1-[2-(1H-benzimidazol-2-yl)ethylamino]-3-(2-methylphenyl)thiourea

InChI

InChI=1S/C17H19N5S/c1-12-6-2-3-7-13(12)21-17(23)22-18-11-10-16-19-14-8-4-5-9-15(14)20-16/h2-9,18H,10-11H2,1H3,(H,19,20)(H2,21,22,23)

InChI Key

KZSRBZAPQQHVGC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=S)NNCCC2=NC3=CC=CC=C3N2

Origin of Product

United States

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